N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Description

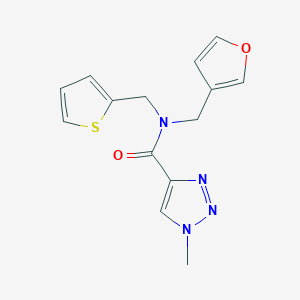

N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted at the 1-position with a methyl group and at the 4-position with a carboxamide moiety. The carboxamide nitrogen is further functionalized with furan-3-ylmethyl and thiophen-2-ylmethyl groups.

The structural complexity of this compound arises from the combination of heterocyclic substituents (furan and thiophene), which may enhance π-π stacking interactions and solubility profiles.

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c1-17-9-13(15-16-17)14(19)18(7-11-4-5-20-10-11)8-12-3-2-6-21-12/h2-6,9-10H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHUXGWDMGHXFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N(CC2=COC=C2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound features a triazole ring linked to furan and thiophene moieties. The synthesis typically involves a multi-step process:

- Formation of the Triazole Ring : Achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.

- Attachment of Furan and Thiophene Groups : These groups are introduced via nucleophilic substitution reactions using appropriate alkyl halides.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Interaction : The triazole ring can form hydrogen bonds with enzymes and receptors, modulating their activity.

- Molecular Interactions : The furan and thiophene rings may engage in π-π stacking interactions, enhancing the compound's biological efficacy.

- Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells through various pathways including the inhibition of topoisomerase II and activation of apoptotic pathways.

Anticancer Activity

Research indicates that 1,2,3-triazole derivatives exhibit significant anticancer properties. For instance:

- Cell Proliferation Inhibition : Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., A549 lung cancer cells) .

- Example Data :

Compound Cell Line IC50 (μM) 4a A549 2.97 4b A549 4.78 Cisplatin A549 24.15

- Example Data :

Antimicrobial Activity

Triazole-containing compounds have also shown promising antibacterial and antifungal activities. They can disrupt microbial cell membranes or inhibit essential enzymatic processes within pathogens .

Other Biological Effects

The compound may exhibit additional pharmacological effects such as:

- Antiviral Activity : Some triazoles have been reported to inhibit viral replication through interference with viral enzymes.

- Antimalarial Properties : Certain derivatives have shown effectiveness against malaria parasites.

Case Studies and Research Findings

Several studies have highlighted the potential of triazole derivatives in therapeutic applications:

- Study on Lung Cancer : A study demonstrated that triazole derivatives could synergize with existing therapies like sorafenib to enhance apoptosis in non-small cell lung cancer (NSCLC) models .

- Mechanistic Insights : Research has elucidated that these compounds can induce sub-G1 phase arrest in the cell cycle and increase reactive oxygen species (ROS) production, leading to apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related 1,2,3-triazole-4-carboxamides, highlighting key differences in substituents, molecular properties, and reported biological activities:

Notes:

- Molecular Weight Calculation : The target compound’s molecular formula is inferred as C₁₅H₁₆N₅O₂S (317.37 g/mol).

Key Structural Differences and Implications

Substituent Effects on Bioactivity: The quinolin-2-yl group in compound 3o enhances interaction with hydrophobic binding pockets, contributing to its Wnt/β-catenin inhibitory activity . The 5-amino group in ’s compound may facilitate hydrogen bonding, improving target engagement in antibacterial applications . The furan and thiophene groups in the target compound could synergize to enhance metabolic stability and membrane permeability .

Chlorine in ’s compound introduces electron-withdrawing effects, which may alter electronic distribution and binding affinity .

Synthetic Accessibility :

- Compounds like 3o and 3p are synthesized via General Procedure B (azide-alkyne cycloaddition followed by carboxamide coupling), a method likely applicable to the target compound .

- highlights the use of flash chromatography for purification, a technique critical for isolating polar triazole derivatives .

Research Findings and Gaps

- Metabolic Regulation : Triazole derivatives with aryl substituents (e.g., 3o) show promise in metabolic syndrome models, suggesting the target compound’s furan/thiophene motifs could be explored in similar contexts .

- Antimicrobial Potential: The 5-aminolevulinic acid scaffold in demonstrates that triazole carboxamides can disrupt bacterial SOS responses, a pathway the target compound may also target .

Q & A

Q. What are the recommended synthetic routes for N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis of this triazole-carboxamide derivative typically involves azide-alkyne cycloaddition (Huisgen reaction) to form the triazole core. Key steps include:

- Functionalization of furan-3-ylmethyl and thiophen-2-ylmethyl groups via alkylation or nucleophilic substitution.

- Coupling of the triazole-4-carboxamide moiety using carbodiimide-based coupling agents (e.g., EDCI or DCC) under anhydrous conditions.

- Purification via column chromatography or recrystallization to isolate the product . Critical considerations : Optimize reaction temperatures (e.g., 60–80°C for cycloaddition) and solvent polarity (e.g., DMF or acetonitrile) to minimize side reactions like hydrolysis of the carboxamide group .

Q. How is the molecular structure of this compound characterized experimentally?

Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent connectivity and purity. For example, the methyl group on the triazole ring typically appears as a singlet at ~3.8 ppm in H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]: 330.12 g/mol).

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (C=O stretch) and ~3100 cm (N-H stretch) confirm the carboxamide group .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in crystallographic data for triazole-carboxamide derivatives?

- Use SHELXL for refinement: Implement restraints for disordered thiophene/furan rings and anisotropic displacement parameters (ADPs) to improve model accuracy .

- Validate hydrogen bonding networks (e.g., triazole N–H···O interactions) using Mercury CSD to compare packing patterns with analogous structures .

- Cross-check experimental data with DFT-optimized geometries to identify discrepancies in bond lengths or angles caused by crystal packing effects .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

- Targeted modifications : Synthesize analogs with substituent variations (e.g., replacing thiophen-2-ylmethyl with thiophen-3-ylmethyl) to assess impact on bioactivity .

- In vitro assays : Test enzyme inhibition (e.g., acetylcholinesterase) or receptor binding using fluorescence polarization or SPR. For example, triazole derivatives with electron-withdrawing groups on furan show enhanced activity in antimicrobial assays .

- Computational docking : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 or β-lactamases), focusing on hydrogen bonding and π-π stacking with the triazole ring .

Q. What methodological approaches address low yields in multi-step syntheses of similar carboxamides?

- Optimize protecting groups : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent side reactions during coupling steps .

- Catalyst screening : Test Cu(I)/Ru(II) catalysts for regioselective triazole formation. Copper(I) iodide in DMF often improves cycloaddition yields to >80% .

- Scale-up protocols : Implement flow chemistry for azide-alkyne reactions to enhance reproducibility and safety .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the stability of triazole-carboxamides in acidic media?

- Contradiction : Some studies report hydrolysis of the carboxamide group at pH < 3, while others observe stability.

- Resolution : Conduct controlled stability studies using HPLC-MS to monitor degradation products. Substituent effects (e.g., electron-donating methyl groups on triazole) may stabilize the carboxamide via steric hindrance .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.